The compound is categorized under amino acid derivatives and is notable for its chirality, which imparts unique properties that are exploited in various chemical reactions and biological applications.
The synthesis of (2R,3S)-3-Phenylisoserine ethyl ester can be achieved through several methods, primarily involving stereoselective reductions and enzymatic processes:
The molecular structure of (2R,3S)-3-Phenylisoserine ethyl ester features a central carbon backbone with specific stereochemistry at the 2 and 3 positions:
CCOC(=O)[C@H](O)[C@@H](NC(=O)c1ccccc1)c2ccccc2
InChI=1S/C18H19NO4/c1-2-23-18(22)16(20)15(13-9-5-3-6-10-13)19-17(21)14-11-7-4-8-12-14/h3-12,15-16,20H,2H2,1H3,(H,19,21)/t15-,16+/m0/s1
The specific stereochemistry plays a crucial role in the compound's reactivity and biological activity.
(2R,3S)-3-Phenylisoserine ethyl ester participates in various chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Varies by substrate |
Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
Substitution | Alkyl halides, acyl chlorides | Varies by substrate |
The mechanism of action of (2R,3S)-3-Phenylisoserine ethyl ester primarily revolves around its role as a precursor in synthesizing biologically active compounds. Notably:
The primary molecular targets include microtubule proteins that are essential for mitosis.
The physical and chemical properties of (2R,3S)-3-Phenylisoserine ethyl ester include:
Property | Value |
---|---|
Molecular Weight | 313.35 g/mol |
Melting Point | Not specified |
Storage Temperature | +4°C |
HPLC Purity | >95% |
(2R,3S)-3-Phenylisoserine ethyl ester has diverse applications across various fields:
(2R,3S)-3-Phenylisoserine ethyl ester (systematic name: ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate) is a chiral β-amino acid derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Its structure features three contiguous stereogenic elements: a β-amino acid backbone, a C(2) hydroxyl group, and a C(3) phenyl substituent. The absolute configuration at C(2) (R) and C(3) (S) is critical for its biological activity and synthetic utility [3] . The molecule exists as a zwitterion in physiological conditions, with the amino group protonated and the ester carbonyl polarized.
The stereochemistry dictates its conformational behavior: Intramolecular hydrogen bonding between the C(2)-OH and the C(3)-NH₂ groups stabilizes a pseudo-cyclic structure. This rigidity enhances enantioselective recognition by enzymes and receptors, particularly in pharmaceutical applications . Spectroscopic data confirm this behavior:
Table 1: Key Spectroscopic and Physicochemical Properties
Property | Value/Characteristic | Measurement Technique |
---|---|---|
Molecular formula | C₁₁H₁₅NO₃ | HRMS |
Molecular weight | 209.24 g/mol | - |
Specific rotation [α]₂₅D | -15.5° (c=1, MeOH) | Polarimetry |
Key IR bands | 3350, 1725, 1598 cm⁻¹ | FT-IR |
¹³C NMR (CDCl₃) | 172.8 (C=O), 58.2 (C-2), 56.1 (C-3), 14.1 (CH₂CH₃) | NMR spectroscopy |
The significance of (2R,3S)-3-phenylisoserine derivatives emerged in the 1990s with the discovery of Paclitaxel (Taxol®), an anticancer diterpenoid isolated from Taxus brevifolia. Seminal work by Holton and Nicolaou identified (2R,3S)-3-phenylisoserine as the essential side chain conferring microtubule-stabilizing activity to Paclitaxel [3] . Initial syntheses relied on multistep chemical resolutions, which suffered from low yields (<20%) and moderate enantiopurity. For example, early routes employed chiral auxiliaries like cinchona alkaloids to resolve racemic 3-phenylisoserine precursors, but industrial scalability was limited [5].
A paradigm shift occurred in the early 2000s with the adoption of biocatalytic strategies. The landmark discovery by Patel et al. (2000) demonstrated that immobilized lipases could resolve racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate via enantioselective hydrolysis. This approach delivered the (2R,3S)-enantiomer with >99% ee, establishing enzymatic methods as industrially viable [3] . Subsequent innovations focused on β-lactam ring-cleavage routes catalyzed by Candida antarctica lipase B, further streamlining access to gram-scale quantities . These advances coincided with the U.S. FDA approval of docetaxel (Taxotere®) in 1996, which shares the same side chain, cementing the compound’s pharmaceutical relevance.
(2R,3S)-3-Phenylisoserine ethyl ester serves as a versatile synthon for anticancer agents and complex β-amino acid architectures due to its densely functionalized chiral core.
Paclitaxel and Docetaxel Side-Chain Synthesis
The ester is directly coupled to baccatin III (a taxane core) via esterification at C(13). A chemo-enzymatic route dominates industrial production:
Table 2: Key Methodologies for Synthesizing (2R,3S)-3-Phenylisoserine Ethyl Ester
Method | Conditions | Yield | ee (%) | Advantages |
---|---|---|---|---|
Lipase PS-IM hydrolysis | iPr₂O, H₂O (0.5 equiv), 50°C, 3 h | 50% | >99 | No amino protection required |
CAL-B β-lactam ring cleavage | 3-Acetoxy-β-lactam, iPr₂O, H₂O (1.0 equiv), 60°C | 49% | >98 | High enantioselectivity |
Chemoenzymatic O-acylation | N-Hydroxymethyl β-lactam, vinyl butyrate, PS-IM | 45% | 99 | Avoids racemization |
Applications Beyond Taxanes
The synthon’s modularity enables diverse derivatization:
A novel chemo-enzymatic route exploits acyl migration: Burkholderia cepacia lipase catalyzes S-selective O-acylation of N-hydroxymethylated β-lactams with vinyl butyrate in diisopropyl ether. Spontaneous intramolecular acyl transfer yields the (2R,3S)-ester without epimerization (ee = 99%) . This exemplifies innovative strategies leveraging the compound’s reactivity and stereochemistry to access high-value pharmaceuticals.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7